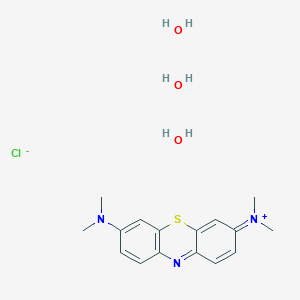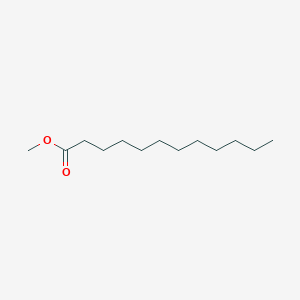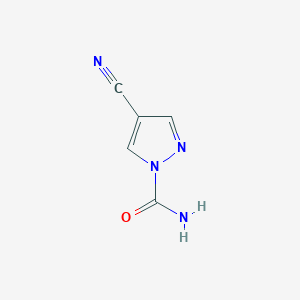
6-Methylphthalazine
Vue d'ensemble
Description
6-Methylphthalazine is a chemical compound with the molecular formula C9H8N2. It has a molecular weight of 144.18 . It is used in various applications due to its properties .
Synthesis Analysis
The synthesis of 6-Methylphthalazine involves certain methods. One of the methods includes reaction conditions with hydrazine in ethanol at 0 - 23°C for 3 hours .
Molecular Structure Analysis
The molecular structure of 6-Methylphthalazine is determined by its molecular formula C9H8N2 . The InChI code for 6-Methylphthalazine is 1S/C9H8N2/c1-7-2-3-8-5-10-11-6-9(8)4-7/h2-6H,1H3 .
Chemical Reactions Analysis
While specific chemical reactions involving 6-Methylphthalazine are not detailed in the search results, phthalates, a group of chemicals that includes 6-Methylphthalazine, are known to be involved in various chemical reactions. These reactions often involve alterations of oxidation states .
Physical And Chemical Properties Analysis
6-Methylphthalazine is a solid at 20°C . More specific physical and chemical properties were not found in the search results.
Applications De Recherche Scientifique
Pharmacology: Antimicrobial Agents
6-Methylphthalazine has been studied for its potential as an antimicrobial agent. Research indicates that derivatives of phthalazine, including 6-Methylphthalazine, can be effective against various microbial strains, including Gram-negative and Gram-positive bacteria . This application is significant in the development of new antibiotics and treatments for bacterial infections.
Material Science: Polymer Additives
In material science, 6-Methylphthalazine may be used as an additive to improve the properties of polymers. Its molecular structure could potentially interact with polymer chains, enhancing durability or flexibility . This application is crucial for creating advanced materials with specific characteristics for industrial use.
Chemical Synthesis: Building Blocks
6-Methylphthalazine serves as a building block in chemical synthesis. It can be used to construct complex molecules for various applications, including pharmaceuticals and agrochemicals . Its versatility in synthesis makes it a valuable compound for developing new chemical entities.
Analytical Chemistry: Chromatography Standards
In analytical chemistry, 6-Methylphthalazine can be used as a standard in chromatography for calibrating instruments and ensuring the accuracy of analytical results . This application is essential for quality control in laboratories and research settings.
Biochemistry: Epigenetic Studies
Although not directly related to 6-Methylphthalazine, phthalazine derivatives are used in biochemistry for epigenetic studies, particularly in the research of N6-methyladenosine (m6A) modifications in RNA . These studies are fundamental for understanding gene expression regulation and the development of epigenetic therapies.
Environmental Science: Phthalate Biodegradation
Research in environmental science has explored the biodegradation of phthalates, including 6-Methylphthalazine, due to their potential environmental impact . Understanding the degradation pathways is crucial for developing strategies to mitigate pollution and protect ecosystems.
Orientations Futures
While specific future directions for 6-Methylphthalazine were not found in the search results, research into related compounds such as N6-methyladenosine (m6A) suggests potential areas of interest. These include further investigation into the role of m6A in neurogenesis and disease pathogenesis , and the association between phthalate exposure and cardiometabolic risk factors in children and adolescents .
Propriétés
IUPAC Name |
6-methylphthalazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-7-2-3-8-5-10-11-6-9(8)4-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPOVJYAUMRFAQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CN=NC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10506644 | |
| Record name | 6-Methylphthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10506644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylphthalazine | |
CAS RN |
78032-05-0 | |
| Record name | 6-Methylphthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10506644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are some of the key reactions that 6-Methylphthalazine derivatives can undergo?
A1: The research article demonstrates that 6-Methylphthalazine derivatives, specifically 1-chloro-4-methylphthalazine and 4-methyl-1(2H)-phthalazinone, can undergo various substitution and ring closure reactions. [] For example, 1-chloro-4-methylphthalazine can be used to synthesize 1-(phenylthio)- and 1-(hydroxycarbonylmethylthio)-4-methylphthalazines. [] Additionally, 4-methyl-1(2H)-phthalazinone can react with various halides to form 2-benzyl and benzenesulfonyl derivatives. [] Furthermore, the study highlights the synthesis of triazolophthalazine, triazinophthalazine, and tetrazolophthalazine compounds through the cyclization reactions of 1-hydrazino-4-methylphthalazine with different reagents. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2R,3S,4S)-2-[3,4-Bis(phenylmethoxy)phenyl]-3,4-dihydro-3,5,7-tris(phenylmethoxy)-2H-1-benzopyran-4-](/img/structure/B129968.png)








![Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate](/img/structure/B130002.png)
